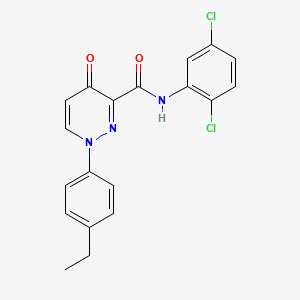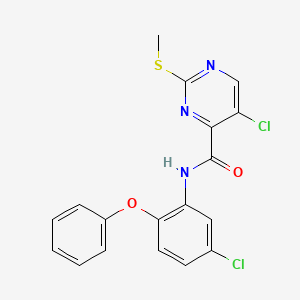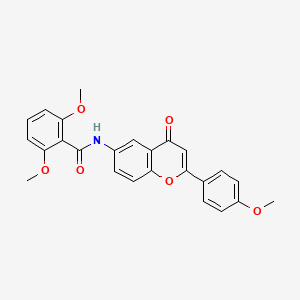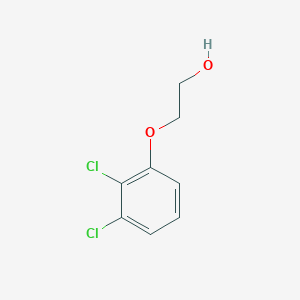![molecular formula C24H26N2O3 B12211355 (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B12211355.png)
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a complex organic compound that features a benzofuran core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Indole Group: This step often involves coupling reactions, such as the Fischer indole synthesis.
Functional Group Modifications: The hydroxyl and dipropylamino groups are introduced through selective functionalization reactions.
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and solvent to optimize each step.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the indole or benzofuran rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified indole or benzofuran derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
Drug Development: Explored as a lead compound for developing new pharmaceuticals due to its unique structure and potential biological activities.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Mafenide Related Compound A: A pharmaceutical secondary standard.
Cyproheptadine Related Compound C: A reference standard used in pharmacology.
Uniqueness: (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one stands out due to its complex structure, which combines a benzofuran core with an indole group and various functional groups
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C24H26N2O3/c1-3-11-26(12-4-2)15-19-21(27)10-9-18-23(28)22(29-24(18)19)13-16-14-25-20-8-6-5-7-17(16)20/h5-10,13-14,25,27H,3-4,11-12,15H2,1-2H3/b22-13- |
InChI Key |
LTCZIJNKNFYTOJ-XKZIYDEJSA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CNC4=CC=CC=C43)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CNC4=CC=CC=C43)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(4-chlorobenzylidene)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12211272.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate](/img/structure/B12211287.png)
![4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B12211288.png)
![3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12211289.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B12211297.png)
![6-bromo-N-[(4-fluorophenyl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12211299.png)
![2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12211300.png)




![4-[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12211335.png)
![5-tert-butyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12211344.png)

